Difenpiramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

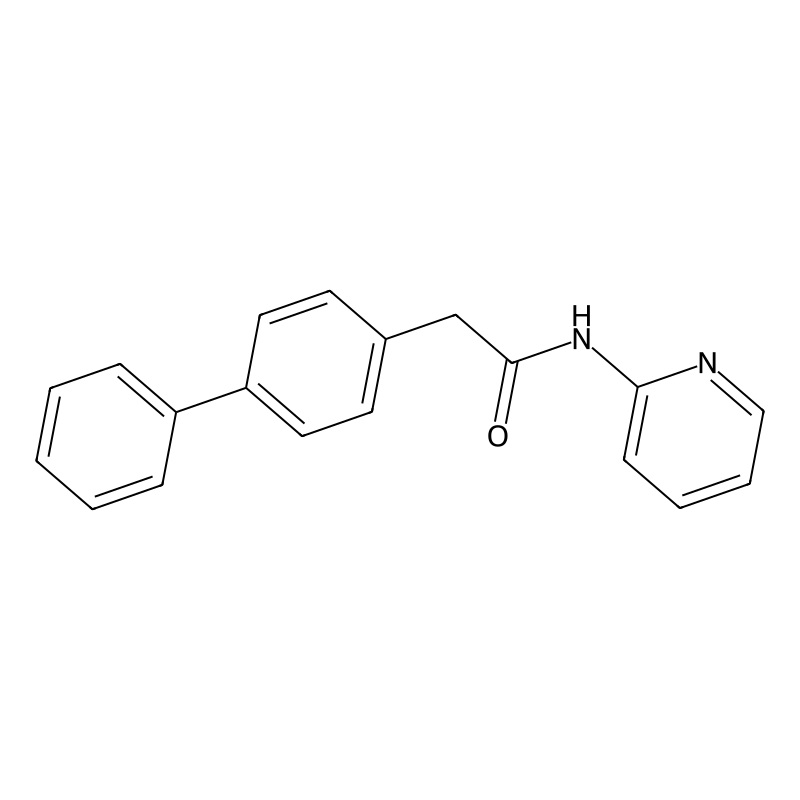

Difenpiramide (CAS 51484-40-3), also known as Z-876, is a specialized non-steroidal anti-inflammatory drug (NSAID) characterized by its non-acidic, biphenylacetic acid-derived structure[1]. Unlike conventional NSAIDs that feature a free ionizable carboxylic acid group, Difenpiramide is synthesized via the formal condensation of biphenyl-4-ylacetic acid with 2-aminopyridine, yielding a highly stable monocarboxylic acid amide [1]. This specific structural modification results in a distinct physical profile, including a melting point of 122-124 °C and a highly lipophilic solubility profile[2]. For scientific and industrial procurement, Difenpiramide serves as a critical baseline material for formulating gastro-sparing anti-inflammatory agents, offering a unique combination of COX inhibition without the direct mucosal toxicity inherent to acidic analogs.

Substituting Difenpiramide with generic, widely available NSAIDs such as Indomethacin, Ibuprofen, or Phenylbutazone fundamentally compromises experimental and formulation integrity [1]. Standard NSAIDs possess a free carboxylic acid moiety that directly irritates the gastric mucosa and alters pH-dependent partitioning during in vivo absorption. Because Difenpiramide lacks this free ionizable group, it acts as a non-acidic compound that does not induce the typical mucosal ulceration or occult bleeding seen with acidic comparators [1]. Furthermore, generic substitutes often strongly inhibit platelet aggregation, whereas Difenpiramide does not affect blood clotting, meaning that using a generic substitute in coagulation-sensitive models will introduce severe confounding variables and off-target hemorrhagic effects [1].

Gastric Mucosal Tolerability and Ulcerogenic Potential

Difenpiramide is structurally devoid of a free ionizable carboxylic acid group, which drastically alters its in vivo toxicity profile compared to traditional acidic NSAIDs. In comparative pharmacological evaluations, Difenpiramide demonstrated a highly tolerable profile even under high-dose regimens (equivalent to 1000 mg/day), showing no occult blood or mucosal impairment [1]. In stark contrast, equivalent dosing of the acidic comparator Indomethacin routinely induces severe gastric ulceration and mucosal bleeding [1].

| Evidence Dimension | Gastric mucosal damage / Occult blood detection |

| Target Compound Data | Difenpiramide: 0% detectable mucosal impairment or occult blood at high doses |

| Comparator Or Baseline | Indomethacin: High incidence of severe gastric ulceration and bleeding |

| Quantified Difference | Near-total elimination of direct mucosal toxicity |

| Conditions | In vivo high-dose standard treatment models |

Procuring this non-acidic amide is essential for long-term in vivo inflammation studies where NSAID-induced gastric ulcers would otherwise cause premature subject mortality or confounding stress responses.

Solubility Profile and Vehicle Formulation Requirements

The amide linkage in Difenpiramide creates a highly lipophilic molecule with extreme divergence between its aqueous and organic solubility. Quantitative data shows that Difenpiramide possesses a very low aqueous solubility of approximately 12 µg/mL at physiological pH, whereas it achieves a high solubility of 45 mg/mL (99.23 mM) in DMSO . This >3700-fold differential requires specific formulation vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80) for optimal delivery, unlike standard acidic NSAIDs (like Naproxen sodium) which readily dissolve in basic aqueous buffers.

| Evidence Dimension | Aqueous vs. Organic Solvent Solubility |

| Target Compound Data | Difenpiramide: 12 µg/mL (Water) vs. 45 mg/mL (DMSO) |

| Comparator Or Baseline | Standard NSAID salts: High aqueous solubility (>10 mg/mL) |

| Quantified Difference | >3700-fold higher solubility in DMSO compared to water |

| Conditions | Standard laboratory solubility assays at room temperature |

Buyers must procure specific lipophilic excipients and organic solvents alongside this compound to ensure successful in vivo dosing and in vitro assay preparation.

Thermal Stability for Pharmaceutical Processing

Thermal stability is a critical parameter for pharmaceutical compounding techniques such as hot-melt extrusion. Difenpiramide exhibits a stable crystalline melting point of 122-124 °C [1]. This provides a significantly higher thermal processing window compared to common lower-melting NSAID comparators like Ibuprofen (which melts at 75-78 °C). The higher melting point of Difenpiramide ensures that it remains stable and does not prematurely plasticize during high-shear or elevated-temperature milling processes.

| Evidence Dimension | Crystalline Melting Point |

| Target Compound Data | Difenpiramide: 122-124 °C |

| Comparator Or Baseline | Ibuprofen: 75-78 °C |

| Quantified Difference | ~45 °C higher thermal stability threshold |

| Conditions | Standard melting point apparatus / DSC analysis |

This higher melting point allows manufacturers to utilize high-temperature compounding and milling techniques without risking premature melting or degradation of the active pharmaceutical ingredient.

Coagulation and Platelet Aggregation Independence

Most conventional NSAIDs, particularly Aspirin and Indomethacin, exert strong inhibitory effects on thromboxane A2 synthesis, leading to significant suppression of platelet aggregation. Difenpiramide, despite matching the anti-inflammatory potency of Indomethacin, has been proven to not affect platelet aggregation or blood clotting parameters [1]. This functional divergence makes Difenpiramide uniquely suited for models where maintaining normal hemostasis is required.

| Evidence Dimension | Inhibition of platelet aggregation |

| Target Compound Data | Difenpiramide: No significant effect on blood clotting |

| Comparator Or Baseline | Aspirin / Indomethacin: Strong, often irreversible inhibition of platelet aggregation |

| Quantified Difference | Complete preservation of baseline coagulation versus severe inhibition |

| Conditions | In vivo hemostasis and platelet aggregation assays |

Essential for researchers conducting surgical inflammation models or cardiovascular studies where NSAID-induced bleeding would compromise the experimental outcome.

Reference Standard for Non-Acidic Prodrug and Amide-NSAID Development

Because Difenpiramide lacks a free carboxylic acid group, it serves as a critical structural benchmark for medicinal chemists designing gastro-sparing NSAIDs or prodrugs. Its specific biotransformation into biphenylacetate (BPA) and alpha-aminopyridine provides a reliable metabolic baseline for evaluating the cleavage rates and in vivo activation of novel amide-linked anti-inflammatory compounds[1].

Long-Term In Vivo Inflammation and Osteoarthritis Modeling

In chronic efficacy studies (e.g., 30-day continuous dosing models for osteoarthritis), conventional NSAIDs often cause premature subject dropout due to severe gastrointestinal bleeding. Difenpiramide's proven non-ulcerogenic profile allows for sustained, high-dose administration without inducing mucosal ulceration or occult blood loss, ensuring higher statistical power and ethical compliance in long-term animal studies [1].

Coagulation-Sensitive Surgical Recovery Assays

When evaluating post-operative inflammation or soft-tissue healing, drugs that inhibit platelet aggregation (like Aspirin or Indomethacin) introduce severe bleeding risks. Difenpiramide's lack of interference with blood clotting parameters makes it the optimal analgesic and anti-inflammatory control for post-surgical models where normal hemostasis must be strictly maintained [1].

High-Temperature Pharmaceutical Compounding and Hot-Melt Extrusion

Due to its stable melting point of 122-124 °C, Difenpiramide is highly suitable for advanced pharmaceutical manufacturing techniques that require elevated temperatures. It can be processed via hot-melt extrusion or high-shear milling without the risk of premature plasticization or thermal degradation that plagues lower-melting NSAIDs like Ibuprofen [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AB - Acetic acid derivatives and related substances

M01AB12 - Difenpiramide

Other CAS

Wikipedia

Dates

[The use of difenpiramide in local or circumscribed inflammation in obstetrics and gynecology]

I Signorelli, G GarbarinoPMID: 7249571 DOI:

Abstract

[Vertigo in vertebrobasilar insufficiency: experience with combined physical and pharmacological therapy]

P Rainaldi, G SantopretePMID: 7285539 DOI:

Abstract

[Evaluation of the therapeutic activity and tolerability of difenpiramide in otorhinolaryngology]

F Lunghi, M Blasi, P Frasson, M Lunghi, P GiustiPMID: 7160146 DOI:

Abstract

Discovery of selective RIO2 kinase small molecule ligand

Thibault Varin, Alexander G Godfrey, Thierry Masquelin, Christos A Nicolaou, David A Evans, Michal ViethPMID: 25891899 DOI: 10.1016/j.bbapap.2015.04.006

Abstract

We report the discovery and initial optimization of diphenpyramide and several of its analogs as hRIO2 kinase ligands. One of these analogs is the most selective hRIO2 ligand reported to date. Diphenpyramide is a Cyclooxygenase 1 and 2 inhibitor that was used as an anti-inflammatory agent. The RIO2 kinase affinity of diphenpyramide was discovered by serendipity while profiling of 13 marketed drugs on a large 456 kinase assay panel. The inhibition values also suggested a relative selectivity of diphenpyramide for RIO2 against the other kinases in the panel. Subsequently three available and eight newly synthesized analogs were assayed, one of which showed a 10 fold increased hRIO2 binding affinity. Additionally, this compound shows significantly better selectivity over assayed kinases, when compared to currently known RIO2 inhibitors. As RIO2 is involved in the biosynthesis of the ribosome and cell cycle regulation, our selective ligand may be useful for the delineation of the biological role of this kinase. This article is part of a Special Issue entitled: Inhibitors of Protein Kinases.[Clinical aspects and microcirculation findings in the treatment of arthrotic arthropathies with difenpiramide]

P LorenziniPMID: 7312201 DOI:

Abstract

[Gastric tolerance of diphenpyramide after long-term treatment. Evaluation of the electric potential difference in the stomach]

C Cortini, M Campieri, C Brignola, G Bazzocchi, P SquillantiniPMID: 7160144 DOI:

Abstract

[Clinical study of difenpiramide in the treatment of degenerative and inflammatory arthropathies]

L Dovigo, G Tartarini, G P Cavalieri, P Mazzi, G P Cavilieri, D Belluzzi, G CorazzaPMID: 7094545 DOI:

Abstract

[A clinical study on the analgesic effectiveness of diphenpyramide in patients with orofacial pain following oral surgery]

D K Lee, J S ShinPMID: 3507461 DOI:

Abstract

Physicochemical profile of a new antiinflammatory drug: difenpiramide

A Trebbi, G FilippiPMID: 552255 DOI:

Abstract

Diphenpyramide: a review of its pharmacology and anti-inflammatory effects

O B Jochems, J M JanbroersPMID: 3515370 DOI:

Abstract

Diphenpyramide is a non-steroidal anti-inflammatory compound which has no free ionizable or particularly reactive groups, in contrast to conventional non-steroidal anti-inflammatory agents. In animal tests, diphenpyramide showed anti-inflammatory action as powerful as that of indomethacin or phenylbutazone, with major peripheral analgesic, antipyretic and uricosuric properties. The therapeutic index was more favourable than that of the reference compounds. Diphenpyramide inhibits the synthesis of inflammatory prostaglandins and antagonizes the mediators of inflammation, but does not affect platelet aggregation or blood clotting. The major biotransformation products are biphenylacetate (BPA), which is pharmacologically active, p-hydroxy-biphenylacetate (p-HBPA) and alpha-aminopyridine (AP). The first is metabolized to p-HBPA which is excreted in the urine. The serum levels of the parent drug and BPA do not result in particularly elevated peaks. Elimination occurs mostly through the faeces. The anti-inflammatory action of diphenpyramide has been extensively proven in clinical trials in which patients with various inflammatory conditions, mainly of a musculoskeletal nature, were treated. The overall therapeutic efficacy was over 80% with a high proportion in osteoarthritis. In double-blind studies, the efficacy of diphenpyramide was significantly better than that of acetylsalicylic acid or indomethacin in osteoarthritis, and comparable with that of naproxen. The preferred dose of diphenpyramide in adults was 1000 mg/day in 2 divided doses for a period of about 30 days. The effective and safe dose in children was 13 to 33 mg/day. Side-effects were seldom reported (2.5%), were mild and transient and mainly of a gastro-intestinal nature. Specific tests on possible drug influence on the gastric mucosa showed diphenpyramide to be 'gastrosafe' both on short-term, high-dose as well as on long-term standard treatments. Biopsy and endoscopy of the mucosa failed to indicate any impairment; occult blood in stools could not be detected. Diphenpyramide seems, therefore, to be an anti-inflammatory drug that combines efficacy and tolerance in the treatment of a wide variety of inflammatory musculoskeletal disorders of primary of secondary nature, as well as the associated pain. Clinical observations also suggest that diphenpyramide could safely be administered to susceptible patients, such as children and infants or elderly, in need of effective anti-inflammatory treatment.Explore Compound Types

C7H6N2O4

C7H6N2O4